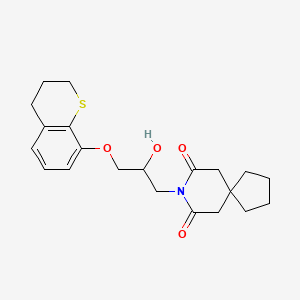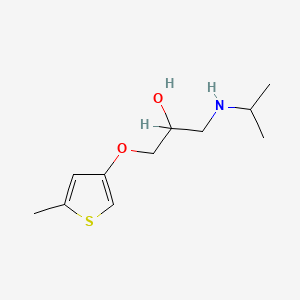
(S)-7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-2-(4-methoxy-3-(phosphonooxy)phenyl)-5-(phosphonooxy)-4H-1-benzopyran-4-one, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-2-(4-methoxy-3-(phosphonooxy)phenyl)-5-(phosphonooxy)-4H-1-benzopyran-4-one, disodium salt is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple sugar moieties and phosphonooxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-2-(4-methoxy-3-(phosphonooxy)phenyl)-5-(phosphonooxy)-4H-1-benzopyran-4-one, disodium salt involves several steps, including glycosylation, phosphorylation, and cyclization reactions. The process typically starts with the preparation of the sugar moieties, followed by their attachment to the core benzopyran structure. Phosphorylation is then carried out using specific reagents under controlled conditions to ensure the correct placement of the phosphonooxy groups.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic routes to achieve high yields and purity. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-2-(4-methoxy-3-(phosphonooxy)phenyl)-5-(phosphonooxy)-4H-1-benzopyran-4-one, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically mild to moderate, with careful control of temperature and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphorylated derivatives, while reduction can lead to dephosphorylated or partially reduced compounds.
Applications De Recherche Scientifique
(S)-7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-2-(4-methoxy-3-(phosphonooxy)phenyl)-5-(phosphonooxy)-4H-1-benzopyran-4-one, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study complex glycosylation and phosphorylation reactions.
Biology: The compound’s interactions with biological molecules make it useful for studying cellular processes and signaling pathways.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and metabolic disorders.
Industry: The compound’s unique structure makes it valuable for developing new materials and catalysts.
Mécanisme D'action
The mechanism of action of (S)-7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-2-(4-methoxy-3-(phosphonooxy)phenyl)-5-(phosphonooxy)-4H-1-benzopyran-4-one, disodium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phosphonooxy groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
H3PO4: Phosphoric acid, a simpler phosphorus-containing compound.
Na2H2P2O6: A compound with similar phosphorylation patterns.
H3PO3: Phosphorous acid, another phosphorus-containing compound with different oxidation states.
Uniqueness
What sets (S)-7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-2-(4-methoxy-3-(phosphonooxy)phenyl)-5-(phosphonooxy)-4H-1-benzopyran-4-one, disodium salt apart is its complex structure, which includes multiple sugar moieties and phosphonooxy groups. This complexity allows for a wide range of interactions and applications, making it a unique and valuable compound in scientific research.
Propriétés
Numéro CAS |
85006-16-2 |
|---|---|
Formule moléculaire |
C28H34Na2O21P2 |
Poids moléculaire |
814.5 g/mol |
Nom IUPAC |
disodium;[(2S)-2-(4-methoxy-3-phosphonooxyphenyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-5-yl] phosphate |
InChI |
InChI=1S/C28H36O21P2.2Na/c1-10-21(30)23(32)25(34)27(44-10)43-9-19-22(31)24(33)26(35)28(47-19)45-12-6-17-20(18(7-12)49-51(39,40)41)13(29)8-15(46-17)11-3-4-14(42-2)16(5-11)48-50(36,37)38;;/h3-7,10,15,19,21-28,30-35H,8-9H2,1-2H3,(H2,36,37,38)(H2,39,40,41);;/q;2*+1/p-2/t10-,15-,19+,21-,22+,23+,24-,25+,26+,27+,28+;;/m0../s1 |
Clé InChI |
ZTLCHGXEZKJBEZ-QCWCCYFDSA-L |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C(=O)C[C@H](O4)C5=CC(=C(C=C5)OC)OP(=O)(O)O)C(=C3)OP(=O)([O-])[O-])O)O)O)O)O)O.[Na+].[Na+] |
SMILES canonique |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=O)CC(O4)C5=CC(=C(C=C5)OC)OP(=O)(O)O)C(=C3)OP(=O)([O-])[O-])O)O)O)O)O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



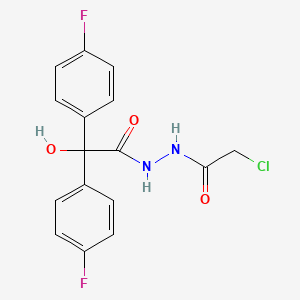

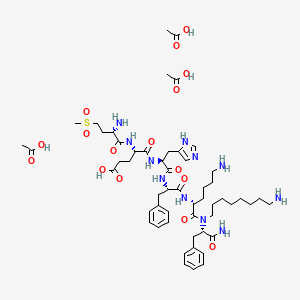
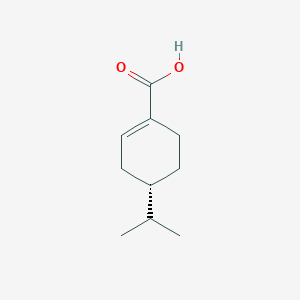
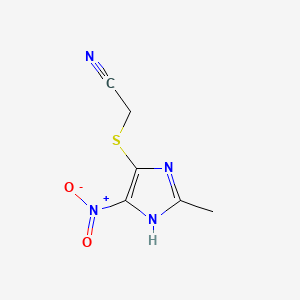
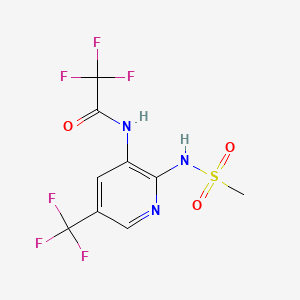
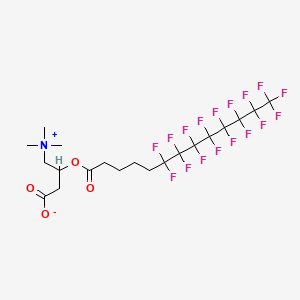
![2-[5-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]tetrazol-1-yl]ethyl N-(4-hydroxybutyl)carbamate;phosphoric acid](/img/structure/B12746636.png)
